In-Depth Technical Guide to 6-Bromo-2,3-difluoroaniline (CAS No. 887579-74-0)
In-Depth Technical Guide to 6-Bromo-2,3-difluoroaniline (CAS No. 887579-74-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,3-difluoroaniline, with the Chemical Abstracts Service (CAS) number 887579-74-0, is a halogenated aniline derivative that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom and two adjacent fluorine atoms on the aniline ring, imparts specific reactivity and properties that are of significant interest in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available data on 6-Bromo-2,3-difluoroaniline, including its chemical properties, and safety information, to support its application in research and development.
Chemical and Physical Properties
While detailed experimental data for 6-Bromo-2,3-difluoroaniline is not extensively published, the available information from chemical suppliers provides a foundational understanding of its properties.
Table 1: Physicochemical Properties of 6-Bromo-2,3-difluoroaniline
| Property | Value | Source(s) |
| CAS Number | 887579-74-0 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₄BrF₂N | [4][6] |
| Molecular Weight | 208.00 g/mol | [4][7] |
| Appearance | Light yellow to yellow-brown liquid | [7] |
| Purity | >95% | [6] |
Synthesis and Reactivity
A plausible synthetic workflow for 6-Bromo-2,3-difluoroaniline could start from 2,3-difluoroaniline, followed by a regioselective bromination step. The directing effects of the amino and fluoro groups would be critical in achieving the desired substitution pattern.
Caption: Plausible synthetic workflow for 6-Bromo-2,3-difluoroaniline.
The reactivity of 6-Bromo-2,3-difluoroaniline is dictated by its functional groups: the nucleophilic amino group and the aromatic ring substituted with both electron-withdrawing fluorine atoms and a bromine atom. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents. The amino group can undergo acylation, alkylation, and diazotization reactions, providing further avenues for molecular elaboration.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Bromo-2,3-difluoroaniline is utilized as a reference substance for drug impurities and as a reagent in the biomedical field, indicating its relevance in pharmaceutical development and quality control.[4]
While specific examples of drug candidates synthesized from 6-Bromo-2,3-difluoroaniline are not widely reported, its structural motifs are present in various biologically active compounds. The logical workflow for its use in drug discovery would involve its incorporation as a key building block to generate a library of diverse compounds for biological screening.
Caption: General drug discovery workflow utilizing 6-Bromo-2,3-difluoroaniline.
Safety and Handling
Safety data sheets for 6-Bromo-2,3-difluoroaniline indicate that it should be handled with care. The following is a summary of the key safety information.
Table 2: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H320: Causes eye irritation. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/ eye protection/ face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
6-Bromo-2,3-difluoroaniline is a specialized chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. While comprehensive public data on its properties and synthesis is limited, this guide consolidates the available information to assist researchers in its safe handling and application. Further research into the reactivity and applications of this compound is warranted to fully explore its synthetic utility.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 887579-74-0|6-Bromo-2,3-difluoroaniline|6-Bromo-2,3-difluoroaniline|-范德生物科技公司 [bio-fount.com]
- 5. arctomsci.com [arctomsci.com]
- 6. keyorganics.net [keyorganics.net]
- 7. 6-Bromo-2,3-difluoroaniline,887579-74-0-FDC Chemical-FDC Chemical [fdc-chemical.com]
